molecular formula C20H19ClN4O2S3 B11496595 N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

Cat. No.: B11496595
M. Wt: 479.0 g/mol
InChI Key: OWEIPLYODNJNHX-UHFFFAOYSA-N
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Description

N-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-2-[(4-PHENYL-5-SULFANYLIDENE-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including a morpholine ring, a thiadiazole ring, and a phenyl group

Preparation Methods

The synthesis of N-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-2-[(4-PHENYL-5-SULFANYLIDENE-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiadiazole ring.

    Introduction of the Morpholine Group: The morpholine group is introduced through nucleophilic substitution reactions, often using morpholine and a suitable leaving group.

    Coupling Reactions: The final step involves coupling the thiadiazole and morpholine intermediates with the phenyl group under controlled conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-2-[(4-PHENYL-5-SULFANYLIDENE-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the thiadiazole ring.

    Substitution: The chloro group can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine atom.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into its constituent parts.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

N-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-2-[(4-PHENYL-5-SULFANYLIDENE-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical structure.

    Biological Research: The compound is investigated for its interactions with biological molecules, providing insights into its potential therapeutic effects.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of N-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-2-[(4-PHENYL-5-SULFANYLIDENE-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The thiadiazole ring is known to interact with metal ions, potentially inhibiting metalloprotein enzymes. The morpholine group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

N-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-2-[(4-PHENYL-5-SULFANYLIDENE-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE can be compared with other similar compounds, such as:

    N-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-2-[(4-PHENYL-5-SULFANYLIDENE-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE: This compound shares a similar structure but may have different substituents on the phenyl or thiadiazole rings.

    Thiadiazole Derivatives: Compounds containing the thiadiazole ring are known for their diverse biological activities, including antimicrobial and anticancer properties.

    Morpholine Derivatives: Compounds with the morpholine ring are often used in pharmaceuticals due to their solubility and bioavailability.

The uniqueness of N-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-2-[(4-PHENYL-5-SULFANYLIDENE-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C20H19ClN4O2S3

Molecular Weight

479.0 g/mol

IUPAC Name

N-(3-chloro-4-morpholin-4-ylphenyl)-2-[(4-phenyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H19ClN4O2S3/c21-16-12-14(6-7-17(16)24-8-10-27-11-9-24)22-18(26)13-29-19-23-25(20(28)30-19)15-4-2-1-3-5-15/h1-7,12H,8-11,13H2,(H,22,26)

InChI Key

OWEIPLYODNJNHX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)CSC3=NN(C(=S)S3)C4=CC=CC=C4)Cl

Origin of Product

United States

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